4-Acetoxy-2',6'-dimethoxybenzophenone
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Overview
Description
4-Acetoxy-2’,6’-dimethoxybenzophenone: is an organic compound with the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol It is a derivative of benzophenone, characterized by the presence of acetoxy and methoxy groups on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-2’,6’-dimethoxybenzophenone typically involves the acetylation of 2’,6’-dimethoxybenzophenone. One common method includes the reaction of 2’,6’-dimethoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of 4-Acetoxy-2’,6’-dimethoxybenzophenone may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxy-2’,6’-dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
4-Acetoxy-2’,6’-dimethoxybenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Acetoxy-2’,6’-dimethoxybenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, while the methoxy groups can participate in various biochemical interactions. The compound may act on enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Benzophenone: The parent compound, lacking the acetoxy and methoxy groups.
4-Hydroxybenzophenone: Similar structure but with a hydroxy group instead of an acetoxy group.
2,4-Dimethoxybenzophenone: Similar structure but with methoxy groups at different positions.
Uniqueness: 4-Acetoxy-2’,6’-dimethoxybenzophenone is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(2,6-dimethoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-13-9-7-12(8-10-13)17(19)16-14(20-2)5-4-6-15(16)21-3/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAOYHAYSLKSGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641739 |
Source
|
Record name | 4-(2,6-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-23-9 |
Source
|
Record name | 4-(2,6-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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